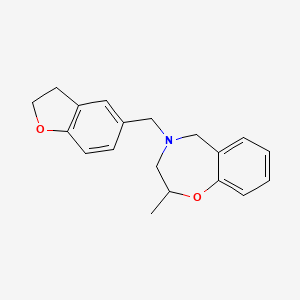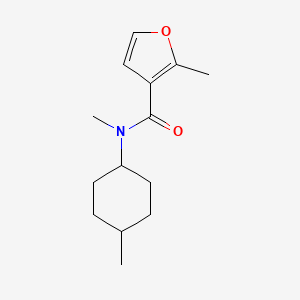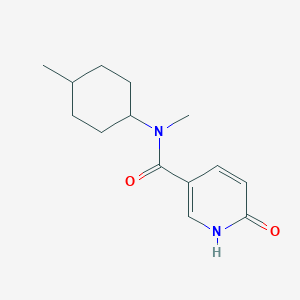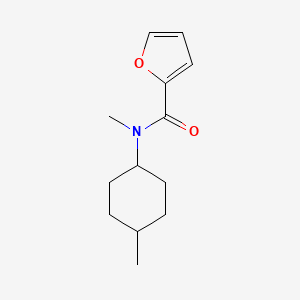
N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide, also known as MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic effects. However,
Mécanisme D'action
N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide acts on the NMDA receptor, which is involved in learning and memory processes. It works by blocking the receptor's ion channel, leading to a decrease in glutamate transmission. This results in a dissociative state, where the user feels detached from their surroundings and experiences altered perceptions.
Biochemical and Physiological Effects:
This compound has been found to cause a range of physiological effects, including increased heart rate and blood pressure, pupil dilation, and muscle relaxation. It also affects the central nervous system, leading to altered perceptions, hallucinations, and dissociation. In addition, this compound has been found to have analgesic effects, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a long shelf life. It also has a high potency, meaning that small amounts can be used in experiments. However, there are also limitations to its use. This compound is a controlled substance in many countries, making it difficult to obtain for research purposes. In addition, its effects on the brain are not fully understood, and there is a risk of adverse effects on study participants.
Orientations Futures
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and chronic pain. Further research is needed to understand its effects on the brain and to identify any potential side effects. In addition, studies are needed to investigate the long-term effects of this compound use and the potential for addiction. Finally, research is needed to develop safer and more effective dissociative anesthetics for use in clinical settings.
Conclusion:
In conclusion, this compound is a dissociative anesthetic drug with potential therapeutic applications in treating depression, anxiety, and chronic pain. It acts on the NMDA receptor and causes altered perceptions and dissociation. While it has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its effects on the brain and to identify any potential side effects.
Méthodes De Synthèse
N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide can be synthesized by reacting 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of sodium hydride and then adding furfurylamine. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in treating depression, anxiety, and chronic pain. This compound has also been used in animal studies to investigate the effects of dissociative anesthetics on the brain.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)14(2)13(15)12-4-3-9-16-12/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJYFXMLKJQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)

![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
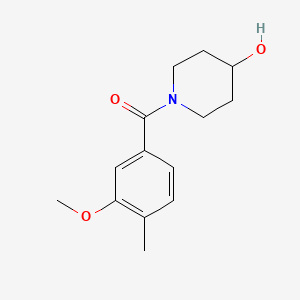
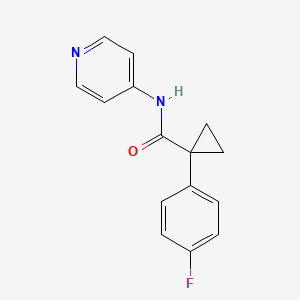
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)

